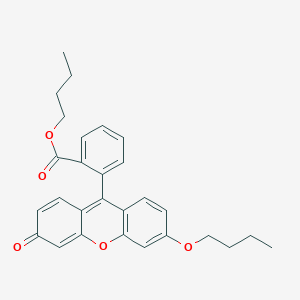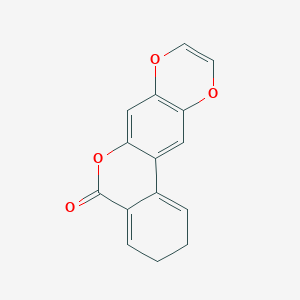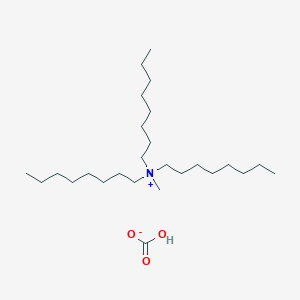
3-(3,4,5-Trihydroxyphenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4,5-Trihydroxyphenyl)prop-2-enenitrile is an organic compound with the molecular formula C9H7NO3 It contains a phenyl ring substituted with three hydroxyl groups at positions 3, 4, and 5, and a nitrile group attached to a prop-2-ene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trihydroxyphenyl)prop-2-enenitrile can be achieved through several synthetic routes. One common method involves the reaction of 3,4,5-trihydroxybenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4,5-Trihydroxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(3,4,5-Trihydroxyphenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(3,4,5-Trihydroxyphenyl)prop-2-enenitrile involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can scavenge free radicals, providing antioxidant effects. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4,5-Trimethoxyphenyl)prop-2-enenitrile: Contains methoxy groups instead of hydroxyl groups.
3-(3,4-Dihydroxyphenyl)prop-2-enenitrile: Lacks one hydroxyl group compared to 3-(3,4,5-Trihydroxyphenyl)prop-2-enenitrile.
Uniqueness
This compound is unique due to the presence of three hydroxyl groups on the phenyl ring, which contribute to its distinct chemical reactivity and potential biological activities. The combination of hydroxyl groups and a nitrile group makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
155070-89-6 |
|---|---|
Formule moléculaire |
C9H7NO3 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
3-(3,4,5-trihydroxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H7NO3/c10-3-1-2-6-4-7(11)9(13)8(12)5-6/h1-2,4-5,11-13H |
Clé InChI |
XYJXLGPOTVOMIC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14271209.png)
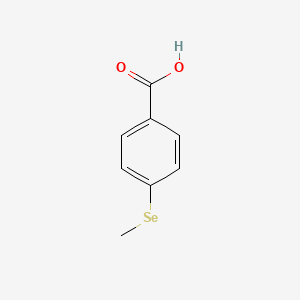
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)

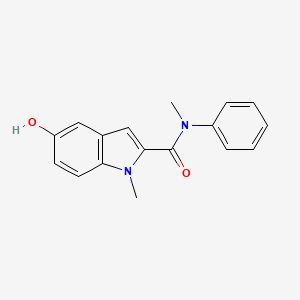
![{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane)](/img/structure/B14271241.png)

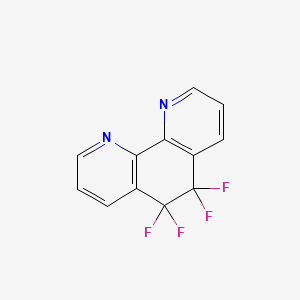
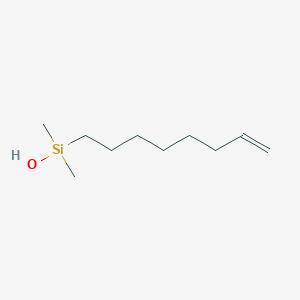
![4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14271273.png)
